molecular formula C12H12BrNO2 B1338555 ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate CAS No. 15936-72-8

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

Cat. No. B1338555
CAS RN: 15936-72-8
M. Wt: 282.13 g/mol
InChI Key: DYIFCUFDYHGQAX-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. Indole derivatives are known for their biological activities and as intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.

Synthesis Analysis

The synthesis of indole derivatives often involves regioselective halogenation, as seen in the preparation of methyl 5,6-dibromoindole-3-carboxylate, where bromine in acetic acid is used to achieve regioselectivity . Similarly, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involves the gradual evaporation of acetone under ambient conditions . These methods highlight the versatility of indole carboxylates in undergoing various chemical transformations to yield brominated indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using single-crystal X-ray analysis and vibrational spectral studies. For instance, the structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was optimized using DFT calculations . Such analyses are crucial for understanding the three-dimensional arrangement of atoms and the electronic properties of the molecules.

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules. For example, the catalytic hydrogenation of ethylidene isomers can lead to the stereoselective formation of tacamine-type indole alkaloids . Additionally, the design and synthesis of ethyl 5-hydroxyindole-3-carboxylate derivatives have been reported to yield efficient inhibitors of human 5-lipoxygenase, demonstrating the reactivity of indole carboxylates in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indole core. The introduction of bromine atoms, for example, can significantly alter these properties. The synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate showcases the preparation of a key intermediate with potential biological activity . The study of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester further exemplifies the optimization of synthesis parameters to achieve high yield and purity .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
    • They show various biologically vital properties and have attracted increasing attention in recent years .
    • The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted conditions, such as the rate of cancer cell apoptosis or the reduction in microbial populations .
  • Synthesis of Alkaloids

    • Indole derivatives are used in the synthesis of selected alkaloids .
    • They play a main role in cell biology and are important types of molecules and natural products .
    • The methods of synthesis involve various chemical reactions, including cycloaddition .
  • Antiviral Research

    • Indole derivatives have been reported as antiviral agents .
    • For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
    • The methods of application involve in vitro testing against various viruses .
    • The outcomes are typically measured in terms of their inhibitory activity against the targeted viruses .
  • Synthesis of Alkaloids

    • Indole derivatives are used in the synthesis of selected alkaloids .
    • The methods of synthesis involve various chemical reactions, including cycloaddition .
  • Antiviral Research

    • Indole derivatives have been reported as antiviral agents .
    • For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
    • The methods of application involve in vitro testing against various viruses .
    • The outcomes are typically measured in terms of their inhibitory activity against the targeted viruses .
  • Pharmaceutical Applications

    • Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .
    • Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was the most active compound at low concentration against hepatitis C virus (HCV) .
    • The methods of application involve in vitro testing against various viruses .
    • The outcomes are typically measured in terms of their inhibitory activity against the targeted viruses .
  • Preparation of CRTH2 Receptor Antagonists

    • Ethyl indole-2-carboxylate is used as a reactant for the preparation of CRTH2 receptor antagonists .
    • The methods of application involve various chemical reactions, including cycloaddition .
  • Synthesis of Indoleamine 2,3-dioxygenase (IDO) Inhibitors

    • Ethyl indole-2-carboxylate is used in the synthesis of IDO inhibitors .
    • The methods of synthesis involve various chemical reactions .
  • Preparation of Cannabinoid CB1 Receptor Antagonists

    • Ethyl indole-2-carboxylate is used as a reactant for the preparation of Cannabinoid CB1 receptor antagonists .
    • The methods of application involve various chemical reactions .
  • Synthesis of Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

    • Ethyl indole-2-carboxylate is used in the synthesis of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .
    • The methods of synthesis involve various chemical reactions .
  • Preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as Potent Antihypertriglyceridemic Agents

    • Ethyl indole-2-carboxylate is used as a reactant for the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
    • The methods of application involve various chemical reactions .
  • Synthesis of Antiproliferative Agent Against Human Leukemia K562 Cells

    • Ethyl indole-2-carboxylate is used in the synthesis of an antiproliferative agent against human leukemia K562 cells .
    • The methods of synthesis involve various chemical reactions .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIFCUFDYHGQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

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